rac Fosfomycin-13C3 Benzylamine Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac Fosfomycin-13C3 Benzylamine Salt is a chemically labeled version of fosfomycin, where three of its carbon atoms are replaced with the stable isotope carbon-13 (13C3). This modification enhances the molecule’s traceability and detectability in complex analytical studies, making it particularly useful in fields such as environmental chemistry and pharmacokinetics .
Mechanism of Action
Target of Action
The primary target of rac Fosfomycin-13C3 Benzylamine Salt, a derivative of fosfomycin, is the bacterial cell wall . Fosfomycin is a broad-spectrum antibiotic that inhibits bacterial cell wall synthesis .
Mode of Action
Fosfomycin can cross the blood-brain barrier and irreversibly inhibits an early stage in cell wall synthesis . This action disrupts the structural integrity of the bacterial cell wall, leading to cell death .
Biochemical Pathways
Fosfomycin acts on the biochemical pathway responsible for the synthesis of the bacterial cell wall . By inhibiting an early stage in this pathway, it prevents the formation of N-acetylmuramic acid, a key component of the bacterial cell wall .
Pharmacokinetics
This compound is commonly used in diagnostic tests to study the pharmacokinetics and metabolism of fosfomycin in vivo . The benzylamine salt is added to improve solubility and stability, making it easier to handle and store .
Result of Action
The result of the compound’s action is the disruption of the bacterial cell wall, leading to bacterial cell death . Fosfomycin shows anti-bacteria activity for a range of bacteria, including multidrug-resistant (MDR), extensively drug-resistant (XDR), and pan-drug-resistant (PDR) bacteria .
Action Environment
The study of this compound helps in understanding the chemical interactions and stability of fosfomycin under various environmental conditions . This provides essential data that could influence environmental management and regulatory decisions .
Biochemical Analysis
Biochemical Properties
Rac Fosfomycin-13C3 Benzylamine Salt irreversibly inhibits an early stage in cell wall synthesis . It shows anti-bacteria activity for a range of bacteria, including multidrug-resistant (MDR), extensively drug-resistant (XDR), and pan-drug-resistant (PDR) bacteria .
Cellular Effects
This compound can cross the blood-brain barrier, indicating its potential to influence a wide range of cellular processes
Molecular Mechanism
The molecular mechanism of this compound involves irreversible inhibition of an early stage in cell wall synthesis . This action disrupts the structural integrity of the bacterial cell wall, leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac Fosfomycin-13C3 Benzylamine Salt involves the incorporation of carbon-13 into the fosfomycin molecule. The process typically starts with the preparation of (3-(113C)methyl (2,3-13C2)oxiran-2-yl)phosphonic acid, which is then reacted with phenylmethanamine to form the final product . The reaction conditions often require precise control of temperature and pH to ensure the successful incorporation of the carbon-13 isotope.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopically labeled compounds and ensure their purity. The final product is often subjected to rigorous quality control measures, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to confirm the incorporation of the carbon-13 isotope .
Chemical Reactions Analysis
Types of Reactions
rac Fosfomycin-13C3 Benzylamine Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphonic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions typically require controlled temperatures and pH levels to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of the phosphonic acid group, while nucleophilic substitution can result in various substituted derivatives of the original compound .
Scientific Research Applications
rac Fosfomycin-13C3 Benzylamine Salt has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in analytical studies to understand reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of fosfomycin in biological systems.
Medicine: Utilized in pharmacokinetic studies to monitor the distribution and metabolism of fosfomycin in the body.
Industry: Applied in the development of new antibiotics and the study of bacterial resistance mechanisms .
Comparison with Similar Compounds
Similar Compounds
Fosfomycin: The parent compound, which is a broad-spectrum antibiotic.
Fosfomycin-13C3: A similar isotopically labeled version without the benzylamine salt.
Fosfomycin Trometamol: Another derivative used in clinical settings for urinary tract infections
Uniqueness
rac Fosfomycin-13C3 Benzylamine Salt is unique due to its enhanced traceability and detectability, which makes it particularly valuable in analytical and pharmacokinetic studies. The incorporation of the carbon-13 isotope allows for precise tracking of the compound in complex biological and environmental systems, providing insights that are not possible with the unlabeled versions .
Properties
IUPAC Name |
(3-(113C)methyl(2,3-13C2)oxiran-2-yl)phosphonic acid;phenylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N.C3H7O4P/c8-6-7-4-2-1-3-5-7;1-2-3(7-2)8(4,5)6/h1-5H,6,8H2;2-3H,1H3,(H2,4,5,6)/i;1+1,2+1,3+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOCHWJDRUXOIQ-BURVIEGVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)P(=O)(O)O.C1=CC=C(C=C1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH]1[13CH](O1)P(=O)(O)O.C1=CC=C(C=C1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16NO4P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.